(2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione family, characterized by a fused bicyclic core combining thiazole and triazine rings. The Z-configuration at the benzylidene double bond (position 2) and the substitution pattern—6-(2-chlorobenzyl) and 2-(4-fluorobenzylidene)—define its structural uniqueness. The 2-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, while the 4-fluorobenzylidene moiety enhances electronic polarization due to fluorine’s electronegativity. These features likely influence its physicochemical properties (e.g., solubility, stability) and biological interactions .
Properties
Molecular Formula |
C19H11ClFN3O2S |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11ClFN3O2S/c20-14-4-2-1-3-12(14)10-15-17(25)22-19-24(23-15)18(26)16(27-19)9-11-5-7-13(21)8-6-11/h1-9H,10H2/b16-9- |
InChI Key |
ZOLJQZFXVDWCHB-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
The synthesis begins with 1-alkoxycarbonyl-3-(2-thiazolyl)thioureas (A) , which undergo thermal cyclization at 180–190°C under nitrogen to form thiazolo[3,2-a]-s-triazine-2-thio-4-ones (B) . For example, heating 1-ethoxycarbonyl-3-(2-thiazolyl)thiourea yields the cyclized product in 25% yield.
Alkylation Step
The thio-4-ones (B) are alkylated using ethyl bromide in the presence of triethylamine, producing 2-ethylthio-thiazolo[3,2-a]-s-triazine-4-ones (C) . This step achieves 65% yield, with IR spectra confirming the carbonyl stretch at 1685 cm⁻¹ and NMR verifying the ethyl group.
Key Reaction Conditions:
-
Temperature: 180–190°C (cyclization), room temperature (alkylation)
-
Catalysts: Triethylamine
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A one-pot protocol involves:
-
Urea Formation : Thiazole amino ester resin reacts with isocyanates under microwave irradiation.
-
Cyclization and Alkylation : The intermediate undergoes cyclization and N-alkylation in a single step.
-
C-2 Substitution : Sulfone oxidation enables nucleophilic substitution with amines.
Advantages:
-
Reaction time reduced from 24 hours to 30 minutes.
Multi-Step Alkylation and Condensation
Thiazolyl Thiourea Alkylation
Alkylation of 1-alkoxycarbonyl-3-(2-thiazolyl)thioureas (A) with alkyl halides forms 1-alkoxycarbonyl-2-alkyl-3-(3-alkylthiazolin-2-ylidene)isothioureas (E) . Subsequent thermal treatment at 160–170°C cyclizes these intermediates into 2-alkylthio-thiazolo[3,2-a]-s-triazine-4-ones (C) with yields up to 95.8%.
Knoevenagel Condensation
The benzylidene group is introduced via condensation of 6-methyl-thiazolo[3,2-b][1,triazine-3,7-dione with 4-fluorobenzaldehyde under basic conditions. Morpholine or piperidine catalyzes this step, achieving 70–85% yields.
Representative Reaction:
Palladium-Catalyzed Cyclization
Palladium(II) acetate catalyzes cyclization of propargylthio-triazinones, forming the thiazolo-triazine core. This method achieves regioselectivity >90% and yields of 75–80%.
Conditions:
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the benzylidene group and planarity of the fused thiazolo-triazine system.
Comparative Analysis of Synthetic Routes
Industrial and Green Chemistry Considerations
Recent patents emphasize magnetic silica-supported palladium catalysts for Suzuki couplings, enabling easy separation and reuse. Solvent-free protocols and ethanol/water mixtures reduce environmental impact while maintaining yields >80% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming a saturated derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Saturated benzyl derivatives.
Substitution: Various substituted thiazolo[3,2-b][1,2,4]triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolo[3,2-b][1,2,4]triazine derivatives have been studied for their antimicrobial, antifungal, and anticancer activities. The presence of both chlorobenzyl and fluorobenzylidene groups may enhance these biological properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl and fluorobenzylidene groups may enhance binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Findings from Comparative Analysis:
Electronic Effects: The target compound’s 4-fluorobenzylidene group creates a stronger electron-deficient aromatic system compared to methoxy (electron-donating, ) or propoxy (electron-neutral, ) analogs. This may enhance binding to electron-rich biological targets (e.g., enzymes or receptors).
The Z-configuration is critical for maintaining planar geometry, facilitating π-π stacking with aromatic residues in target proteins .
Synthetic Accessibility :
- Compounds with methoxy or propoxy groups (e.g., ) require additional steps for ether bond formation, reducing yields compared to the target compound’s direct benzylidene condensation (similar to methods in ).
However, the 2-chlorobenzyl group may counteract this by increasing hydrophobicity .
Biological Activity
(2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic compound with potential biological applications, particularly in the field of cancer therapeutics. Its unique structure combines elements of thiazole and triazine, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (2Z)-6-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Molecular Formula : C19H15ClFN3O2S
- Molecular Weight : 403.8577 g/mol
- CAS Number : 638134-61-9
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
The mechanisms through which (2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. This was evidenced by increased Annexin V-FITC staining in flow cytometry assays, indicating early apoptosis .
- Cell Cycle Disruption : In various studies, the compound has been reported to cause cell cycle arrest at different phases depending on the specific cancer type being targeted .
Study 1: Cytotoxicity Against Breast Cancer Cells
In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of several thiazole derivatives on MCF-7 breast cancer cells. Among these compounds, (2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibited significant activity with an IC50 value of 27.3 μM. The study concluded that the compound's ability to induce apoptosis was a critical factor in its efficacy against breast cancer cells .
Study 2: Mechanistic Insights into Anticancer Activity
Another investigation focused on understanding the cellular mechanisms involved in the anticancer activity of this compound. The study demonstrated that treatment with (2Z)-6-(2-chlorobenzyl)-2-(4-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione led to a significant loss of mitochondrial membrane potential and activation of caspase enzymes in HCT-116 colon cancer cells. This suggests that the compound not only affects cell viability but also triggers intrinsic apoptotic pathways .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Aldehyde condensation : Reacting substituted benzaldehydes with thiourea derivatives under acidic or basic conditions to form the thiazolo-triazine core .
- Substituent introduction : Chlorobenzyl and fluorobenzylidene groups are added via nucleophilic substitution or coupling reactions. Reagents like sodium hydroxide or ethanol as solvents are common .
- Optimization : Yield and purity depend on temperature (60–100°C), reaction time (4–12 hours), and catalyst choice (e.g., piperidine for Knoevenagel condensation). Systematic parameter variation using Design of Experiments (DoE) is recommended to address contradictory reports .
Q. What spectroscopic and analytical techniques validate the compound’s structure?
Methodological Answer:
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, particularly the Z-configuration of the benzylidene group .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and triazine ring vibrations .
- Mass spectrometry (MS) : Determines molecular weight (e.g., m/z 441.50) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and absolute configuration, as seen in analogous thiazolo-triazine derivatives .
Q. What preliminary biological activities have been reported?
Methodological Answer:
- Enzyme inhibition : Similar compounds inhibit kinases (e.g., EGFR) and proteases via π-π stacking and hydrogen bonding with active sites .
- Antimicrobial activity : Chloro/fluoro substituents enhance membrane penetration, as observed in analogs with MIC values <10 µg/mL against S. aureus .
- Anticancer potential : Thiazolo-triazine derivatives induce apoptosis in cancer cell lines (e.g., IC ~5 µM in MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Purity validation : Use HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .
- Structural confirmation : Re-evaluate stereochemistry (e.g., Z/E isomerism) via NOESY NMR or crystallography .
Q. What strategies improve the compound’s pharmacokinetic profile?
Methodological Answer:
- Substituent modification : Replace chloro/fluoro groups with methoxy or hydroxy groups to enhance solubility (e.g., logP reduction from 3.2 to 2.5) .
- Prodrug design : Introduce ester or glycoside moieties to improve bioavailability .
- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to increase plasma half-life .
Q. How do structural analogs inform SAR studies?
Methodological Answer:
- Key comparisons (see table below):
| Compound | Substituents | Activity (IC) | Reference |
|---|---|---|---|
| Target | 2-Cl, 4-F | 5 µM (MCF-7) | |
| Analog A | 4-Cl, 3-OCH | 8 µM (HeLa) | |
| Analog B | 2-F, 4-NO | 12 µM (A549) |
Q. What computational methods predict target binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å) .
- QSAR models : Correlate substituent electronegativity with bioactivity using CoMFA or HQSAR .
Q. How can crystallization conditions be optimized for structural analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
